Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate
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Overview
Description
Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromobenzyl group, a sulfamoyl group, and an oxohexanoate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromobenzylamine Intermediate: This step involves the reaction of 3-bromobenzyl chloride with methylamine to form N-(3-bromobenzyl)methylamine.
Esterification: The final step involves the reaction of N-(3-bromobenzyl)sulfamoylmethylamine with methyl 6-oxohexanoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate exerts its effects involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl)noscapine: A compound with similar structural features, used in anticancer research.
Phenylboronic acid derivatives: Compounds with boronic acid groups, used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is unique due to the combination of its bromobenzyl, sulfamoyl, and oxohexanoate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 6-[(3-bromophenyl)methylsulfamoylamino]-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-22-14(19)8-3-2-7-13(18)17-23(20,21)16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,2-3,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKWKKLWPGBBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NS(=O)(=O)NCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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